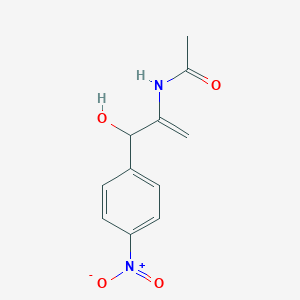
3-Quinuclidyl p-toluenesulfonate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinuclidyl p-toluenesulfonate hydrochloride is a chemical compound with the molecular formula C14H20ClNO3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used as a reagent in organic synthesis and has unique properties that make it valuable for specific reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidyl p-toluenesulfonate hydrochloride typically involves the reaction of quinuclidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve larger reaction vessels and more efficient purification techniques. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Quinuclidyl p-toluenesulfonate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the p-toluenesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine can yield a quinuclidyl amine derivative, while oxidation may produce a quinuclidyl ketone .
Wissenschaftliche Forschungsanwendungen
3-Quinuclidyl p-toluenesulfonate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various quinuclidine derivatives.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and receptor interactions.
Wirkmechanismus
The mechanism of action of 3-Quinuclidyl p-toluenesulfonate hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The p-toluenesulfonate group serves as a good leaving group, facilitating nucleophilic substitution reactions. The quinuclidine moiety can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloropropyl p-toluenesulfonate
- Hexadecyltrimethylammonium p-toluenesulfonate
- Propargyl p-toluenesulfonate
- Tetrabutylphosphonium p-toluenesulfonate
- Tetrabutylammonium p-toluenesulfonate
- Sodium p-toluenesulfonate
- Isopropyl p-toluenesulfonate
- Ethyl p-toluenesulfonate
- Methyl p-toluenesulfonate
Uniqueness
3-Quinuclidyl p-toluenesulfonate hydrochloride is unique due to its quinuclidine moiety, which imparts specific chemical and biological properties. This distinguishes it from other p-toluenesulfonate derivatives, which may lack the quinuclidine structure and therefore exhibit different reactivity and applications .
Eigenschaften
CAS-Nummer |
73855-50-2 |
|---|---|
Molekularformel |
C14H20ClNO3S |
Molekulargewicht |
317.8 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzenesulfonate;hydrochloride |
InChI |
InChI=1S/C14H19NO3S.ClH/c1-11-2-4-13(5-3-11)19(16,17)18-14-10-15-8-6-12(14)7-9-15;/h2-5,12,14H,6-10H2,1H3;1H |
InChI-Schlüssel |
DUXKLZUKUZWKTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CN3CCC2CC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]thio}-1-(4-ethylphenyl)ethanone](/img/structure/B11968148.png)
![allyl (2E)-2-(4-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968153.png)
![7-[(2-Chlorophenyl)methyl]-8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11968158.png)
![4-{[(E)-(5-Methyl-2-furyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11968159.png)
![2-[(4-Methylpent-4-en-2-yn-1-yl)(propan-2-yl)amino]ethanol](/img/structure/B11968175.png)
![2-Methoxy-4-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B11968178.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11968190.png)


![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11968231.png)
![(1E,2Z)-2-Bromo-3-phenyl-2-propenal [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11968233.png)


